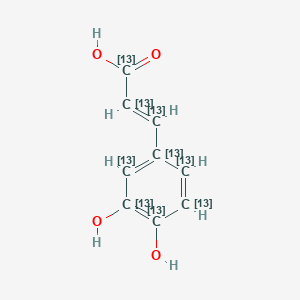

Caffeic acid-13C9, 99 atom % 13C, 97% (CP)

Vue d'ensemble

Description

Caffeic acid-13C9 is an isotope labelled version of Caffeic Acid . It is a constituent of plants and probably occurs in plants only in conjugated forms . It is a hydroxycinnamic acid .

Synthesis Analysis

Caffeic acid derivatives have been synthesized based on functional groups . The growth curve and minimal inhibitory concentration results proved that the derivatives did not affect the growth of Pseudomonas aeruginosa . Therefore, the inhibitory effects of the derivatives on biofilms and virulence factors were further evaluated . Caffeic acid transferase (COMT) is a key enzyme in the lignin and melatonin synthesis pathways and plays an important role in plant growth and development .

Molecular Structure Analysis

The molecular structure of caffeic acid involves a catechol group with an α,β-unsaturated carboxylic acid chain . This structure is responsible for its interaction with various types of oxidizing radicals .

Chemical Reactions Analysis

Caffeic acid and its derivative, caffeic acid phenethyl ester (CAPE), exhibit vasorelaxant activity by acting on the endothelial and vascular smooth muscle cells . The vasorelaxant mechanisms include the increased endothelial NO secretion, modulation of calcium and potassium channels, and modulation of adrenergic receptors .

Physical And Chemical Properties Analysis

Caffeic acid occurs as a light yellow powder . It is partially soluble in cold water and is readily soluble in hot water and ethanol . The functional groups corresponding to the pKa values of caffeic acid are shown in Figure 2 .

Applications De Recherche Scientifique

Voltamperometric Detection in Food and Pharmaceuticals

Caffeic acid, being a significant hydroxycinnamic acid found in various foods and plant products, is essential due to its antioxidant, antibacterial, anti-inflammatory, and antineoplastic properties. Accurate detection of caffeic acid levels in food, pharmaceuticals, and supplements is crucial, and voltamperometric sensors based on carbon nanomaterials have been developed for this purpose. These sensors ensure the quality and quantity of caffeic acid, considering overdoses may have negative effects (Bounegru & Apetrei, 2020).

Antimicrobial Applications

Caffeic acid and its derivatives serve as an alternative strategy to combat microbial pathogenesis and chronic infections caused by bacteria, fungi, and viruses. Their antimicrobial roles are enhanced through conjugation with bioactive molecules, nanoformulation, or in combination with antibiotics or photoirradiation for synergistic effects. The synthesis and application of caffeic acid derivatives in antimicrobial roles have been extensively studied (Khan et al., 2021).

Cosmetic and Therapeutic Applications

Caffeic acid serves as a scaffold for the development of new chemical entities with therapeutic applications in diseases associated with oxidative stress. Its applicability extends to the cosmetic industry, leveraging its stabilizing properties. The synthesis of caffeic acid derivatives, including esters, amides, and hybrids with marketed drugs, is a trend in the development of therapeutics and cosmetic products (Silva, Oliveira, & Borges, 2014).

Biotechnological Production

Efforts have been made to meet the market demand for caffeic acid through microbial production approaches. Strategies like engineering Escherichia coli strains to over-produce caffeic acid have been developed. These approaches enhance the production levels, making it feasible for large-scale production for various applications (Huang, Lin, & Yan, 2013).

Anti-cancer and Anti-inflammatory Properties

Caffeic acid exhibits significant anticancer and anti-inflammatory effects by modulating oxidative stress, inflammation, and other cellular mechanisms. These properties make it a potential candidate for developing treatments against various cancers and inflammatory conditions (Rajendra Prasad et al., 2011; Espíndola et al., 2019; Zielińska et al., 2021).

Anti-Obesity Effects and Gut Microbiota Modulation

Caffeic acid has shown potential in reducing body weight and modulating gut microbiota. It influences the abundance of anti-obesity-related bacteria and butyrate-producing bacteria, highlighting its potential as an anti-obesity agent with various pharmacological activities (Xu et al., 2020).

Mécanisme D'action

The anticancer properties of caffeic acid are associated with its antioxidant and pro-oxidant capacity . It can act by preventing the production of reactive oxygen species, inducing DNA oxidation of cancer cells, as well as reducing tumor cell angiogenesis, blocking STATS (transcription factor and signal translation 3) and suppression of MMP2 and MMP-9 (collagen IV metalloproteases) .

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-RJKLISAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745945 | |

| Record name | (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173097-51-2 | |

| Record name | (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173097-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

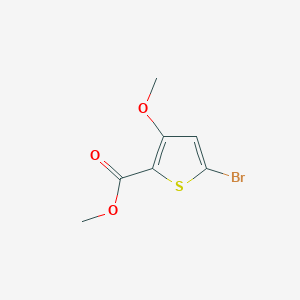

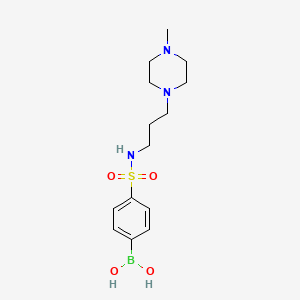

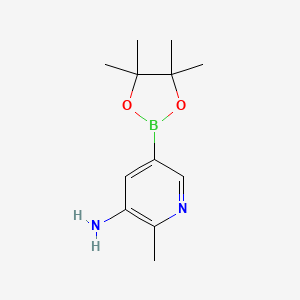

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)

![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)

![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)